
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with Isopropyl Group: The isopropyl group is introduced to the piperidine ring through an alkylation reaction using isopropyl halides under basic conditions.
Formation of the Pyridinone Ring: The pyridinone ring is formed through a condensation reaction involving suitable precursors such as 2-acetylpyridine and an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridinone ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the methyl group on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives of the pyridinone ring.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2(1H)-one: Lacks the piperidine ring and isopropyl group.
1-Isopropylpiperidin-2-yl derivatives: Similar piperidine ring structure but different substituents on the pyridinone ring.
Uniqueness
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is unique due to its combined piperidine and pyridinone rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
CQSXDXRONLJBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC=C1C2CCCCN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


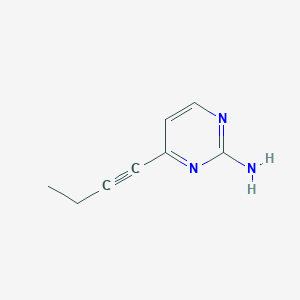
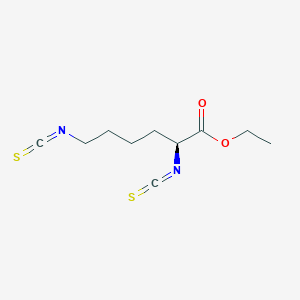
![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
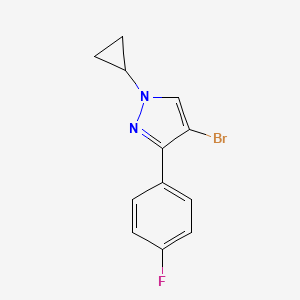
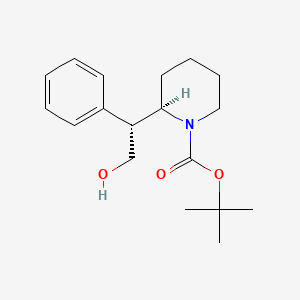
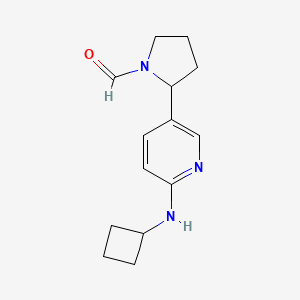
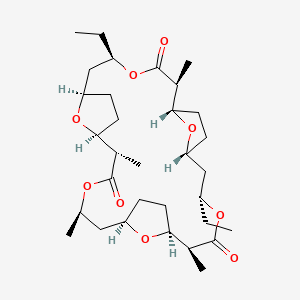
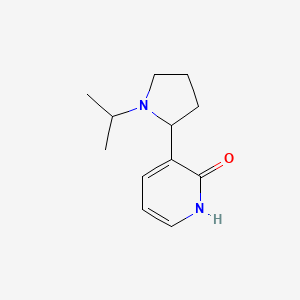
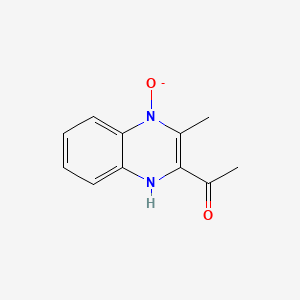
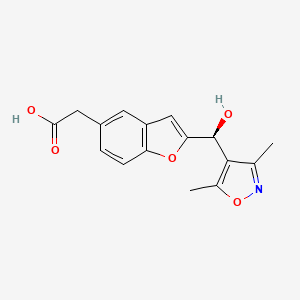
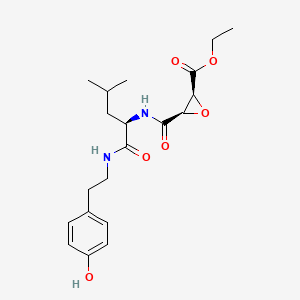


![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
